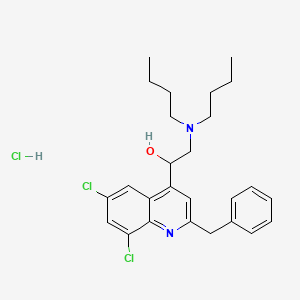
1-(2-Benzyl-6,8-dichloroquinolin-4-yl)-2-(dibutylamino)ethanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Benzyl-6,8-dichloroquinolin-4-yl)-2-(dibutylamino)ethanol;hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzyl-6,8-dichloroquinolin-4-yl)-2-(dibutylamino)ethanol;hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.
Introduction of the benzyl group: This step may involve a nucleophilic substitution reaction where a benzyl halide reacts with the quinoline derivative.
Attachment of the dibutylamino group: This can be done through a nucleophilic substitution reaction where a dibutylamine reacts with an appropriate leaving group on the quinoline derivative.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-Benzyl-6,8-dichloroquinolin-4-yl)-2-(dibutylamino)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Benzyl halides, dibutylamine.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-Benzyl-6,8-dichloroquinolin-4-yl)-2-(dibutylamino)ethanol;hydrochloride would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzymes involved in DNA replication or interfere with receptor signaling pathways.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent with a similar quinoline structure.
Quinine: Another antimalarial drug derived from the bark of the cinchona tree.
Uniqueness
1-(2-Benzyl-6,8-dichloroquinolin-4-yl)-2-(dibutylamino)ethanol;hydrochloride is unique due to the specific substitutions on the quinoline ring, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.
属性
CAS 编号 |
38923-15-8 |
|---|---|
分子式 |
C26H33Cl3N2O |
分子量 |
495.9 g/mol |
IUPAC 名称 |
1-(2-benzyl-6,8-dichloroquinolin-4-yl)-2-(dibutylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C26H32Cl2N2O.ClH/c1-3-5-12-30(13-6-4-2)18-25(31)22-17-21(14-19-10-8-7-9-11-19)29-26-23(22)15-20(27)16-24(26)28;/h7-11,15-17,25,31H,3-6,12-14,18H2,1-2H3;1H |
InChI 键 |
XVNPFRQEAQFZSW-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CC(C1=C2C=C(C=C(C2=NC(=C1)CC3=CC=CC=C3)Cl)Cl)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


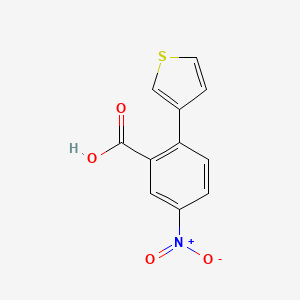
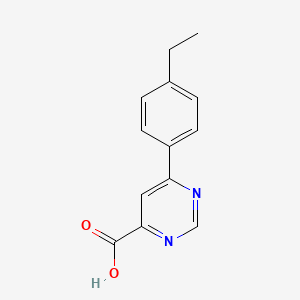

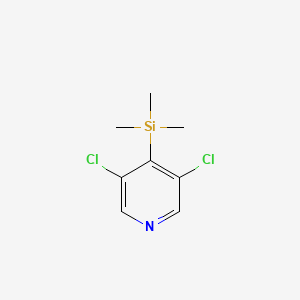
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)

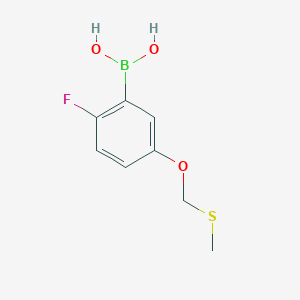

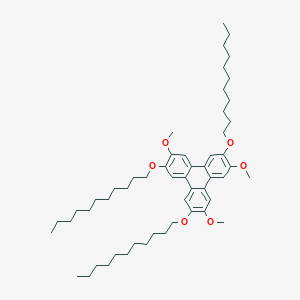

![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)


